6-(4-benzylpiperidin-1-yl)-N-methyl-N-phenylpyridazine-3-carboxamide
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Overview
Description
6-(4-benzylpiperidin-1-yl)-N-methyl-N-phenylpyridazine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Mechanism of Action
Target of Action
The compound 6-(4-benzylpiperidin-1-yl)-N-methyl-N-phenylpyridazine-3-carboxamide is a derivative of 4-Benzylpiperidine . It has been found to have high affinity towards sigma receptor 1 (S1R) . S1R is a chaperone protein that modulates various biological functions and is involved in the neurodegenerative cascade of Alzheimer’s disease .
Mode of Action
This compound acts as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine . It also functions as a monoamine oxidase inhibitor (MAOI) with preference for MAO-A . This interaction with its targets leads to changes in neurotransmitter levels, which can have various effects on the body.
Biochemical Pathways
The compound’s interaction with S1R and its role as a monoamine releasing agent affects various biochemical pathways. For instance, it has been found to inhibit AChE-mediated Aβ fibrillogenesis via their interaction with the AChE peripheral anionic site . This suggests that it could potentially bind to Aβ by inhibiting the toxic conformation of Aβ 1–42 and stabilizing the α-helical content .
Pharmacokinetics
It is known that 4-benzylpiperidine, a related compound, has a fast onset of action and a short duration This suggests that this compound may have similar properties
Result of Action
The compound exerts neuroprotective action on SH-SY5Y cells towards Aβ and H2O2-mediated cell death and oxidative injury by inhibiting ROS generation . Moreover, administration of similar compounds significantly reversed scopolamine-induced neurobehavioral, biochemical, neurochemical and histopathological changes in a manner comparable to the standard drug donepezil .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which is used in the synthesis of such compounds, is known to be influenced by the choice of boron reagents and reaction conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-benzylpiperidin-1-yl)-N-methyl-N-phenylpyridazine-3-carboxamide typically involves multiple steps, starting with the preparation of the core pyridazine structure One common method involves the reaction of 4-benzylpiperidine with a pyridazine derivative under specific conditions to introduce the benzylpiperidine moiety
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(4-benzylpiperidin-1-yl)-N-methyl-N-phenylpyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyridazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
6-(4-benzylpiperidin-1-yl)-N-methyl-N-phenylpyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A simpler analog that lacks the pyridazine and phenyl groups.
N-methyl-N-phenylpyridazine: A compound with a similar core structure but without the benzylpiperidine moiety.
Uniqueness
6-(4-benzylpiperidin-1-yl)-N-methyl-N-phenylpyridazine-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-N-methyl-N-phenylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O/c1-27(21-10-6-3-7-11-21)24(29)22-12-13-23(26-25-22)28-16-14-20(15-17-28)18-19-8-4-2-5-9-19/h2-13,20H,14-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOVXEFGQFRICO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=NN=C(C=C2)N3CCC(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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